1,2,3,4-テトラヒドロキノリン-5-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

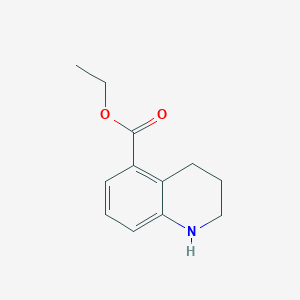

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their presence in various natural products and their notable biological activities.

科学的研究の応用

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of various bioactive compounds.

Biology: Studied for its biological activities, including potential use in pesticides and antioxidants.

Medicine: Investigated for its pharmaceutical applications, particularly in the development of new drugs.

Industry: Utilized in the production of photosensitizers and dyes.

作用機序

Target of Action

Tetrahydroquinoline derivatives, in general, have been targeted by many research groups due to their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .

Mode of Action

The compound is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Biochemical Pathways

Tetrahydroquinoline derivatives are known to be involved in various biochemical processes due to their wide range of applications .

Result of Action

Tetrahydroquinoline derivatives are known for their notable biological activity .

Action Environment

The synthesis of this compound involves a reaction that is stirred at room temperature for 12 hours under n2 atmosphere .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate can be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Industrial Production Methods

Industrial production methods for ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate are not extensively documented. the use of cascade reactions, which offer a rapid and effective strategy for the synthesis of bioactive natural products and pharmaceutical agents, is a promising approach for large-scale production .

化学反応の分析

Types of Reactions

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate undergoes various chemical reactions, including:

Reduction: The compound can undergo reduction reactions, such as tandem-reduction-reductive cyclization sequences.

Substitution: It can participate in substitution reactions, including aza-Michael–Michael addition.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and tungstate ions.

Reduction: Ozonolysis-reduction followed by reductive amination.

Substitution: DBU, ethyl cyanoacetate, and aldehydes.

Major Products Formed

Oxidation: N-hydroxy lactams.

Reduction: N-methyl-2-substituted-1,2,3,4-tetrahydroquinoline 4-carboxylic esters.

Substitution: Highly substituted 1,2,3,4-tetrahydroquinolines.

類似化合物との比較

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydroquinoline: Shares a similar core structure but lacks the ethyl carboxylate group.

Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.

Isoquinoline: Another nitrogen-containing heterocyclic compound with diverse biological activities.

The uniqueness of ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

生物活性

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate (ETHQ) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine and agriculture.

Chemical Structure and Synthesis

ETHQ possesses a unique structural framework characterized by a tetrahydroquinoline ring and a carboxylate group. Its molecular formula is C12H15NO2 with a molecular weight of approximately 205.257 g/mol . The synthesis of ETHQ typically involves a three-component cascade reaction combining 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . This method allows for efficient production of ETHQ while maintaining high yields.

Biological Activities

ETHQ exhibits a range of biological activities that suggest its potential as a therapeutic agent. Key findings include:

- Antimicrobial Activity : ETHQ has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : Research indicates that ETHQ may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents enhances its potential in this area .

- Anticancer Properties : In vitro studies have demonstrated that ETHQ derivatives can inhibit the proliferation of various cancer cell lines, including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7). The incorporation of aryl groups into the tetrahydroquinoline structure notably increases antiproliferative activity .

Case Studies

Several studies have highlighted the biological efficacy of ETHQ:

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various tetrahydroquinoline derivatives, revealing that ETHQ exhibited potent activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

- Neuroprotection : A study investigating the neuroprotective effects of ETHQ in animal models demonstrated its ability to reduce oxidative stress and neuronal apoptosis following ischemic injury. This suggests potential applications in stroke therapy .

- Anticancer Screening : In a systematic screening of tetrahydroquinoline derivatives for anticancer activity, ETHQ was found to inhibit cell growth by up to 90% in specific cancer cell lines at concentrations as low as 25 μM .

Summary Table of Biological Activities

特性

IUPAC Name |

ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3,5,7,13H,2,4,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUBOWZGLSRVFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCNC2=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553146 |

Source

|

| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118128-78-2 |

Source

|

| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。